molecular formula C18H19BrN2O2 B11546908 2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide

Cat. No. B11546908
M. Wt: 375.3 g/mol
InChI Key: ZTYZMFCYIIGWSF-DEDYPNTBSA-N
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Description

2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C22H22BrN3O2 It is a derivative of benzohydrazide, featuring a bromine atom and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-bromobenzohydrazide and 4-butoxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Nucleophilic Substitution: Products include substituted benzohydrazides with various functional groups replacing the bromine atom.

    Oxidation: Products include benzohydrazide oxides or other oxidized derivatives.

    Reduction: Products include amines or other reduced forms of the original compound.

Scientific Research Applications

2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its hydrazide group can form stable complexes with various biomolecules.

    Medicine: Potential applications include the development of new pharmaceuticals, particularly as antimicrobial or anticancer agents. Its ability to interact with biological targets makes it a candidate for drug discovery.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets through its hydrazide and bromine functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding and nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N’-[(E)-(4-tert-butylphenyl)methylidene]benzohydrazide
  • 2-bromo-N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide
  • 2-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Uniqueness

2-bromo-N’-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide is unique due to its butoxyphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different substituents, such as tert-butyl, ethoxy, or methoxy groups. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse research applications.

properties

Molecular Formula

C18H19BrN2O2

Molecular Weight

375.3 g/mol

IUPAC Name

2-bromo-N-[(E)-(4-butoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-2-3-12-23-15-10-8-14(9-11-15)13-20-21-18(22)16-6-4-5-7-17(16)19/h4-11,13H,2-3,12H2,1H3,(H,21,22)/b20-13+

InChI Key

ZTYZMFCYIIGWSF-DEDYPNTBSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2Br

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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